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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B15622544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrromethene 597 (PM-597) is a highly fluorescent and photostable lipophilic dye belonging to

the BODIPY™ (boron-dipyrromethene) class of fluorophores. Its excellent photophysical

properties, including a high molar extinction coefficient and good quantum yield in nonpolar

environments, make it an ideal candidate for various applications in fluorescence microscopy.

Primarily utilized for its affinity for neutral lipids, Pyrromethene 597 serves as a robust tool for

the visualization and quantification of lipid droplets within live and fixed cells. This document

provides detailed application notes and experimental protocols for the use of Pyrromethene
597 in cellular imaging and its application in high-content screening for drug discovery.

Key Applications
Lipid Droplet Staining: Pyrromethene 597 is highly effective for staining intracellular lipid

droplets, which are dynamic organelles involved in lipid storage and metabolism. Its

fluorescence is significantly enhanced in the nonpolar environment of the lipid droplet core,

providing a high signal-to-noise ratio.

High-Content Screening (HCS): The bright and stable fluorescence of Pyrromethene 597 is

well-suited for automated imaging and analysis in HCS platforms. This enables the screening

of compound libraries for their effects on lipid accumulation or depletion in cellular models of

diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
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Cellular Imaging: As a lipophilic dye, Pyrromethene 597 can be used to label cellular

membranes, although its primary application remains the specific and bright staining of lipid

droplets.

Photophysical and Chemical Properties
The following table summarizes the key quantitative data for Pyrromethene 597.

Property Value Reference

Chemical Name

1,3,5,7,8-pentamethyl-2,6-di-t-

butylpyrromethene-

difluoroborate complex

N/A

Molecular Weight 374.32 g/mol N/A

CAS Number 137829-79-9 N/A

Appearance Orange crystalline solid N/A

Solubility

Soluble in methanol, ethanol,

p-dioxane, and other organic

solvents.

N/A

Excitation Maximum (λex) ~525 nm (in Ethanol) N/A

Emission Maximum (λem) ~557 nm (in Ethanol) N/A

Molar Extinction Coefficient (ε)
~6.8 x 10⁴ L·mol⁻¹·cm⁻¹ (at

525 nm in Ethanol)
N/A

Fluorescence Quantum Yield

(Φf)
~0.77 (in Ethanol) N/A

Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live Cultured
Cells
This protocol describes the staining of lipid droplets in live mammalian cells using

Pyrromethene 597.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15622544?utm_src=pdf-body
https://www.benchchem.com/product/b15622544?utm_src=pdf-body
https://www.benchchem.com/product/b15622544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Pyrromethene 597 stock solution (1 mM in DMSO)

Cultured mammalian cells (e.g., HeLa, 3T3-L1, HepG2) grown on glass-bottom dishes or

coverslips

Complete cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4

Optional: Oleic acid complexed to BSA (for induction of lipid droplet formation)

Procedure:

Cell Preparation: Culture cells to 70-80% confluency. For induction of lipid droplets, treat

cells with oleic acid-BSA complex for 16-24 hours prior to staining.

Preparation of Staining Solution: Prepare a fresh working solution of Pyrromethene 597 by

diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final

concentration of 1-5 µM.

Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with

pre-warmed PBS. c. Add the Pyrromethene 597 staining solution to the cells and incubate

for 15-30 minutes at 37°C, protected from light.

Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to

remove excess dye.

Imaging: Immediately image the cells using a fluorescence microscope equipped with a

suitable filter set (e.g., for TRITC or Cy3).

Protocol 2: Staining of Lipid Droplets in Fixed Cultured
Cells
This protocol is suitable for endpoint assays and for co-staining with antibodies

(immunofluorescence).
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Materials:

Pyrromethene 597 stock solution (1 mM in DMSO)

Cultured mammalian cells grown on coverslips

PBS, pH 7.4

4% Paraformaldehyde (PFA) in PBS

Optional: DAPI or Hoechst for nuclear counterstaining

Antifade mounting medium

Procedure:

Cell Fixation: a. Wash cells grown on coverslips twice with PBS. b. Fix the cells with 4% PFA

in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5

minutes each.

Staining: a. Prepare a 1-5 µM working solution of Pyrromethene 597 in PBS. b. Add the

staining solution to the fixed cells and incubate for 20-30 minutes at room temperature,

protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each.

Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like

DAPI or Hoechst according to the manufacturer's protocol.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the stained cells using a fluorescence microscope.

Application in Drug Discovery: High-Content
Screening for Modulators of Lipid Accumulation
Pyrromethene 597 can be integrated into high-content screening platforms to identify

compounds that modulate intracellular lipid accumulation. This is particularly relevant for drug
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discovery programs targeting metabolic diseases.

Protocol 3: High-Content Screening Assay for Lipid
Accumulation
This protocol outlines a general workflow for a 96- or 384-well plate-based HCS assay.

Materials:

Pyrromethene 597 stock solution (1 mM in DMSO)

Cell line relevant to the disease model (e.g., HepG2 for NAFLD)

Assay plates (96- or 384-well, black, clear-bottom)

Compound library

Positive control (e.g., oleic acid)

Negative control (e.g., vehicle, DMSO)

Hoechst 33342 for nuclear staining

Automated liquid handling and imaging systems

Procedure:

Cell Seeding: Seed cells into the assay plates at a density that will result in a sub-confluent

monolayer at the time of imaging.

Compound Treatment: a. Add compounds from the library to the designated wells. b. Include

positive and negative controls on each plate. c. Incubate for a predetermined time (e.g., 24-

48 hours).

Staining: a. Prepare a staining solution containing Pyrromethene 597 (1-5 µM) and Hoechst

33342 (e.g., 1 µg/mL) in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution). b.

Remove the compound-containing medium and add the staining solution to each well. c.

Incubate for 20-30 minutes at room temperature, protected from light.
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Washing: Wash the cells with PBS using an automated plate washer.

Imaging: Acquire images using a high-content imaging system. At a minimum, capture two

channels: one for the nuclei (Hoechst 33342) and one for the lipid droplets (Pyrromethene
597).

Image Analysis: a. Use image analysis software to identify individual cells based on the

nuclear stain. b. Within each cell, quantify the intensity and/or area of the Pyrromethene
597 fluorescence to determine the extent of lipid accumulation. c. Normalize the lipid droplet

signal to the cell number. d. Identify "hits" as compounds that significantly increase or

decrease lipid accumulation compared to controls.

Visualizations
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To cite this document: BenchChem. [Pyrromethene 597: Application Notes and Protocols for
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622544#pyrromethene-597-applications-in-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15622544#pyrromethene-597-applications-in-fluorescence-microscopy
https://www.benchchem.com/product/b15622544#pyrromethene-597-applications-in-fluorescence-microscopy
https://www.benchchem.com/product/b15622544#pyrromethene-597-applications-in-fluorescence-microscopy
https://www.benchchem.com/product/b15622544#pyrromethene-597-applications-in-fluorescence-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15622544?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

